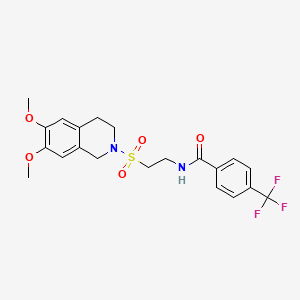

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O5S/c1-30-18-11-15-7-9-26(13-16(15)12-19(18)31-2)32(28,29)10-8-25-20(27)14-3-5-17(6-4-14)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCVZHDFVYSSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Isoquinoline Core: : Starting with a suitable precursor, the isoquinoline core is constructed through cyclization reactions, often involving reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

Formation of the Benzamide Group: : The benzamide moiety is typically introduced through a coupling reaction with the isoquinoline-sulfonyl intermediate, often employing coupling agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Scaling up for industrial production involves optimization of these reactions to maximize yield and purity. Catalysts, solvents, and purification methods are meticulously chosen to ensure cost-efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide undergoes several chemical reactions:

Oxidation: : Using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Often performed with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Nucleophilic or electrophilic substitutions using various halides or organometallic reagents.

Common Reagents and Conditions: Reactions typically require:

Anhydrous conditions to prevent hydrolysis.

Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) depending on the specific reaction.

Major Products: Major products depend on the reaction pathway chosen, often resulting in modified isoquinoline or benzamide derivatives with altered functional groups enhancing specific properties.

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is extensively studied for:

Chemistry: : As a ligand in coordination chemistry and catalysis.

Biology: : Due to its interaction with specific biological targets, it is explored for enzyme inhibition and receptor modulation.

Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through:

Molecular Targets: : Binding to specific enzymes or receptors.

Pathways Involved: : Influencing signaling pathways, particularly those related to cellular growth and apoptosis. Detailed studies reveal its interaction with proteins like kinases, influencing their activity and thus modifying cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs sharing the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold but differing in substituents and linker chemistry. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Unlike the rigid phthalazine carboxamide in Qiu et al.’s compound , the trifluoromethylbenzamide group may enhance membrane permeability due to its lipophilic character.

Substituent Effects :

- The trifluoromethyl group in the benzamide moiety is unique among analogs, likely improving target binding via hydrophobic interactions and fluorine-specific effects (e.g., dipole modulation) .

- In contrast, B-5’s carboxylic acid group limits blood-brain barrier penetration, restricting its utility in central nervous system (CNS) disorders .

Biological Activity :

- While the target compound’s activity remains hypothetical, structurally related P-gp inhibitors like GF120918 and XR9576 demonstrate that sulfonamide/sulfonyl linkers enhance affinity for ABC transporters .

- The absence of tautomerism (unlike triazole-thiones in ) ensures predictable binding kinetics .

Computational Insights

Molecular docking studies using Glide (Schrödinger) suggest that sulfonamide-linked dihydroisoquinoline derivatives exhibit favorable binding to P-gp’s hydrophobic substrate pocket, with the trifluoromethyl group forming π-π interactions with Phe-978 . This aligns with the enhanced activity of XR9576, which shares similar sulfonamide pharmacophores .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

Structural Characteristics

The compound consists of several key structural features:

- Isoquinoline Core : The 6,7-dimethoxy-3,4-dihydroisoquinoline structure contributes to its biological activity.

- Sulfonyl Group : Enhances solubility and may influence receptor binding.

- Trifluoromethyl Group : Known to enhance metabolic stability and lipophilicity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of receptor modulation and potential therapeutic applications.

1. Orexin Receptor Antagonism

The compound has been identified as a potential orexin receptor antagonist. Orexin receptors are involved in regulating wakefulness and appetite. Compounds that modulate these receptors may offer therapeutic avenues for conditions such as insomnia and obesity. Studies have demonstrated selective binding to orexin receptors, particularly orexin 2 receptor subtype, influencing downstream signaling pathways related to sleep regulation and energy homeostasis.

2. Antimycobacterial Activity

In vitro evaluations have shown that derivatives of the isoquinoline structure exhibit significant activity against Mycobacterium tuberculosis (MTB). For instance, compounds similar to the one have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μM against resistant strains of MTB .

3. Antifungal Properties

Recent studies have synthesized derivatives containing the isoquinoline moiety and assessed their antifungal activities against pathogenic fungi. The results indicated varying degrees of efficacy, suggesting potential applications in treating fungal infections .

Table 1: Summary of Biological Activities

Case Study: Orexin Receptor Modulation

A study investigated the effects of this compound on orexin receptor activity. Using radiolabeled ligand binding assays, researchers found that the compound effectively inhibited orexin receptor signaling pathways in vitro, suggesting its potential utility in managing sleep disorders.

Case Study: Antitubercular Efficacy

Another significant study assessed the antitubercular efficacy of similar isoquinoline derivatives. The results revealed that specific modifications to the isoquinoline structure could enhance activity against resistant strains of MTB, with implications for developing new treatments for tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.